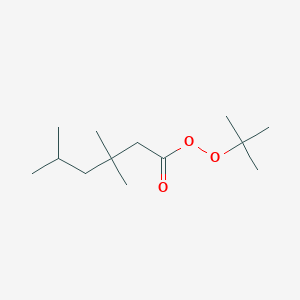

tert-Butyl 3,3,5-trimethylhexaneperoxoate

説明

Significance within Contemporary Polymer Science and Materials Engineering

The primary significance of tert-Butyl 3,3,5-trimethylhexaneperoxoate lies in its function as a radical initiator for free-radical polymerization. arkema.compergan.com The peroxide's O-O bond readily cleaves when subjected to heat, generating free radicals. wikipedia.orgpergan.com These highly reactive species initiate the chain-growth polymerization of various monomers.

In contemporary polymer science, this peroxoate is integral to the manufacturing of a wide array of polymers. Its applications include serving as an initiator for the (co)polymerization of:

Ethylene (B1197577) mdpi.comnouryon.com

Styrene (B11656) mdpi.comnouryon.com

Acrylonitrile nouryon.com

Acrylics and methacrylates arkema.comnouryon.com

Furthermore, it functions as a curing agent for unsaturated polyester (B1180765) resins, which are essential components in the production of thermoset composites. nouryon.com The choice of an initiator like this compound is determined by factors such as its thermal decomposition characteristics, compatibility with the reaction medium, and the desired properties of the final polymer. taylorandfrancis.com Research has indicated that for certain applications, such as styrene polymerization, it may be a safer alternative to other initiators like tert-butyl peroxybenzoate. mdpi.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C13H26O3 nih.gov |

| Molar Mass | 230.34 g/mol nih.gov |

| Appearance | Colorless transparent liquid |

| Density | 0.897 g/cm³ |

| Melting Point | -30 °C |

| Boiling Point | 312.34 °C (estimate) |

| Vapor Pressure | 3 Pa at 30.05 °C |

| Solubility | Soluble in alcohols, esters, ethers, and hydrocarbon organic solvents; insoluble in water. |

Historical Context of Organic Peroxide Initiators in Academic Investigations

Organic peroxides are organic compounds that contain the peroxide functional group, characterized by an oxygen-oxygen single bond. taylorandfrancis.com Their history began over two centuries ago with Alexander von Humboldt's first description of barium peroxide in 1799. unibe.ch This was followed by the discovery of hydrogen peroxide's formation and its bleaching properties. unibe.ch

The use of these compounds in polymerization on an industrial scale started in the 19th century. However, a deep scientific understanding of the chemical mechanisms involved, particularly their role as radical initiators, did not develop until the 20th century, which ushered in the modern age of polymers. pergan.com Academic investigations revealed that the weakness of the O-O bond allows for easy decomposition, producing free radicals that can initiate polymerization. wikipedia.org This ability to be a controllable source of radicals under specific conditions, such as heat, established organic peroxides as vital initiators for free-radical polymerization processes. pergan.com Today, a wide variety of organic peroxides are commercially available, classified into types such as diacyl peroxides, hydroperoxides, dialkyl peroxides, and peroxyesters, each suited for different reaction temperature ranges and processes. pergan.comtaylorandfrancis.com

Applications of this compound

| Application Area | Specific Use |

|---|---|

| Polymer Production | Initiator for the polymerization of ethylene, styrene, acrylonitrile, and (meth)acrylates. arkema.comnouryon.com |

| Thermoset Composites | Curing agent for unsaturated polyester resins. nouryon.com |

| Chemical Synthesis | Used as an intermediate in the production of chemical fragrances and flavors. mdpi.com |

Scope and Emerging Research Trajectories for Peroxoate Compounds

Current research on this compound often focuses on its thermal hazard characteristics to ensure safe handling, storage, and transportation. mdpi.com Studies have investigated its thermal decomposition behavior, including the effects of contaminants like acids and alkalis, which can be present during production and may increase the thermal hazard. mdpi.com

Beyond specific compounds, the broader field of peroxoate and peroxide research is exploring new frontiers. A significant emerging trajectory is the development of novel peroxide-based systems for environmental applications. nih.gov Researchers are designing advanced oxidation processes that utilize hydrogen peroxide activators to degrade harmful organic contaminants in water. nih.gov This includes pollutants of emerging concern such as pharmaceuticals, personal care products, and artificial sweeteners that are resistant to traditional wastewater treatments. nih.gov The goal is to create efficient and environmentally friendly methods for water purification, a critical area of sustainable chemical science. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| tert-butyl 3,5,5-trimethylperoxyhexanoate |

| tert-butyl peroxybenzoate |

| Barium Peroxide |

| Hydrogen Peroxide |

| Ethylene |

| Styrene |

| Acrylonitrile |

| Methacrylates |

| Diacyl peroxides |

| Hydroperoxides |

| Dialkyl peroxides |

Structure

2D Structure

3D Structure

特性

CAS番号 |

147964-53-2 |

|---|---|

分子式 |

C13H26O3 |

分子量 |

230.34 g/mol |

IUPAC名 |

tert-butyl 3,3,5-trimethylhexaneperoxoate |

InChI |

InChI=1S/C13H26O3/c1-10(2)8-13(6,7)9-11(14)15-16-12(3,4)5/h10H,8-9H2,1-7H3 |

InChIキー |

GANMIDZRIBYWGY-UHFFFAOYSA-N |

正規SMILES |

CC(C)CC(C)(C)CC(=O)OOC(C)(C)C |

製品の起源 |

United States |

Synthetic Methodologies and Precursor Chemistry of Tert Butyl 3,3,5 Trimethylhexaneperoxoate

Established Synthetic Pathways for Peroxycarboxylic Esters

The industrial production of peroxycarboxylic esters like TBPTMH typically avoids direct esterification of a carboxylic acid with a hydroperoxide due to unfavorable equilibria and harsh conditions. Instead, a more controlled, multi-step approach is favored, utilizing a highly reactive acid derivative.

The synthesis of TBPTMH can be broken down into a sequence involving the preparation of its two key precursors, followed by their condensation.

Precursor Synthesis: 3,5,5-Trimethylhexanoyl chloride The acyl chloride precursor is typically prepared in two steps starting from diisobutylene:

Oxidation: 3,5,5-Trimethylhexanoic acid (also known as isononanoic acid) is produced via the oxidation of 3,5,5-trimethylhexanal (B1630633) or 3,5,5-trimethylhexanol. google.comwikipedia.org The aldehyde itself can be derived from diisobutene. wikipedia.org

Chlorination: The resulting 3,5,5-trimethylhexanoic acid is then converted to the highly reactive acid chloride, 3,5,5-trimethylhexanoyl chloride. This is commonly achieved by reacting the acid with a chlorinating agent like thionyl chloride (SOCl₂). chemdad.comchemicalbook.com

Precursor Synthesis: tert-Butyl hydroperoxide The second key precursor, tert-butyl hydroperoxide (TBHP), is synthesized industrially. Common methods include the reaction of tert-butyl alcohol with hydrogen peroxide under acidic catalysis or the transition metal-catalyzed oxidation of isobutane.

Final Condensation Reaction The final assembly of tert-Butyl 3,3,5-trimethylhexaneperoxoate is achieved through a two-step condensation process:

Salification: tert-Butyl hydroperoxide is deprotonated by a strong base, such as potassium hydroxide (B78521), to form its corresponding salt (potassium tert-butyl peroxide). This increases the nucleophilicity of the hydroperoxide.

Condensation: The highly reactive 3,5,5-trimethylhexanoyl chloride is then added to the hydroperoxide salt. The nucleophilic peroxide anion attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion and forming the desired peroxy ester bond. This two-step synthesis, involving the reaction of an acid halide with a hydroperoxide salt, is a general and efficient method for producing peroxycarboxylic esters. nih.gov

The efficiency of the synthesis and the purity of the final TBPTMH product are critically dependent on the quality of the intermediate precursors.

3,5,5-Trimethylhexanoyl Chloride: The purity of the acyl chloride is paramount. The presence of unreacted 3,5,5-trimethylhexanoic acid can lead to side reactions, reducing the yield and complicating purification. The acid can react with the base, consuming it and generating water, which can hydrolyze both the starting acyl chloride and the peroxy ester product.

tert-Butyl Hydroperoxide (TBHP): The purity and concentration of the TBHP solution are crucial. Water content must be carefully controlled. Furthermore, TBHP is a thermally sensitive compound, and its stability must be maintained to ensure both safety and reaction integrity.

For research applications where high purity is essential, precursors must be rigorously purified before use to avoid the introduction of impurities that could affect subsequent kinetic or decomposition studies.

Mechanistic Aspects of this compound Formation Reactions

The core reaction for forming this compound is the condensation of 3,5,5-trimethylhexanoyl chloride with the tert-butyl hydroperoxide anion. This reaction proceeds via a nucleophilic acyl substitution mechanism.

The key steps are:

The lone pair of electrons on the terminal oxygen of the deprotonated tert-butyl hydroperoxide anion acts as a potent nucleophile.

This nucleophile attacks the electrophilic carbonyl carbon of the 3,5,5-trimethylhexanoyl chloride.

This attack breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate.

The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

This mechanism is analogous to the formation of esters from acid chlorides and alcohols. youtube.com In some variations, a tertiary amine can be used as a catalyst, which can function either as a general base to deprotonate the hydroperoxide or via a nucleophilic catalysis pathway where it first reacts with the acyl chloride to form a more reactive acylammonium salt intermediate. researchgate.netacs.org

Optimization Strategies for Yield and Selectivity in Laboratory-Scale Synthesis

To maximize the yield of TBPTMH and minimize the formation of byproducts, several parameters in the laboratory must be carefully controlled:

Temperature Control: The reaction is highly exothermic and should be conducted at low temperatures (e.g., 0-10 °C) to manage heat generation, prevent thermal decomposition of the product, and reduce the rate of potential side reactions like hydrolysis.

Stoichiometry and Reagent Addition: The acyl chloride is typically added slowly and controllably to a solution of the hydroperoxide salt. Using a slight excess of the hydroperoxide can help ensure complete conversion of the more valuable acyl chloride.

Solvent and pH: The reaction is often performed in a two-phase system (e.g., an organic solvent and an aqueous alkaline solution). The choice of an appropriate inert organic solvent is important. The pH of the aqueous phase must be kept sufficiently high to ensure the hydroperoxide remains deprotonated but avoiding a large excess of caustic alkali can prevent hydrolysis of the peroxy ester product.

Phase Transfer Catalysis: In biphasic systems, the reaction rate can be limited by the transfer of reactants between phases. The addition of a phase transfer catalyst (PTC) can significantly accelerate the reaction, leading to higher yields and selectivity under milder conditions.

Calorimetric and Thermal Management Considerations in Synthetic Research

The synthesis and handling of peroxy esters are associated with significant thermal hazards due to their potential for highly exothermic decomposition. Calorimetric studies are essential to understand and control these risks.

Specific thermal hazard data for tert-butyl peroxy-3,5,5-trimethylhexanoate (TBPTMH) has been determined through differential scanning calorimetry (DSC) and adiabatic calorimetry. mdpi.com These studies show that contaminants like acids (H₂SO₄) or bases (NaOH) can lower the decomposition temperature and increase the thermal hazard. mdpi.com

Table 1: Thermal Hazard Data for TBPTMH and its Mixtures

| Parameter | TBPTMH (Pure) | TBPTMH + H₂SO₄ | TBPTMH + NaOH | Source |

|---|---|---|---|---|

| Initial Decomposition Temp (T₀) | 103 °C | Not specified | Not specified | mdpi.com |

| Heat of Decomposition (ΔHd) | 924 J/g | Not specified | Not specified | mdpi.com |

| Activation Energy (Eₐ) | 132.49 kJ/mol | 116.36 kJ/mol | 118.24 kJ/mol | mdpi.com |

| SADT (50 kg package) | 52.92 °C | Not specified | Not specified | mdpi.com |

| TD8 (Temp. for 8-hr TMRad) | 63.71 °C | 59.16 °C | 60.51 °C | mdpi.com |

Data sourced from a study on the thermal hazard of TBPTMH mixed with acid-alkali. mdpi.com

Effective thermal management is non-negotiable in synthetic research involving TBPTMH. This includes using reaction calorimeters to measure heat flow, ensuring adequate cooling capacity to handle the heat of reaction, and having emergency cooling and quenching systems in place. The Self-Accelerating Decomposition Temperature (SADT), which is the lowest temperature at which a runaway reaction can occur in a specific packaging, is a critical parameter for safe storage and transport. mdpi.comatamankimya.com For a 50 kg package of TBPTMH, the SADT is approximately 53°C, highlighting the need for refrigerated storage. mdpi.com

Decomposition Kinetics and Radical Generation Mechanisms of Tert Butyl 3,3,5 Trimethylhexaneperoxoate

Thermolytic Decomposition Pathways and Radical Formation

The primary step in the thermolytic decomposition is the homolytic cleavage of the O-O bond, which has a dissociation energy of approximately 125-167 kJ/mol. gre.ac.uk This initial step yields a tert-butoxyl radical and a 3,5,5-trimethylhexanoyloxyl radical. The stability of the radicals formed plays a crucial role in the decomposition mechanism.

In the case of tert-butyl 3,3,5-trimethylhexaneperoxoate, the decomposition can proceed via two main pathways:

One-bond scission: This involves the initial cleavage of the O-O bond to form a tert-butoxyl radical and a 3,5,5-trimethylhexanoyloxyl radical. The latter can then undergo subsequent decarboxylation to produce a 3,5,5-trimethylhexyl radical and carbon dioxide.

Concerted two-bond scission: This pathway involves the simultaneous cleavage of the O-O and a C-C bond, directly forming a tert-butoxyl radical, a 3,5,5-trimethylhexyl radical, and carbon dioxide. This mechanism is favored when the resulting alkyl radical is sufficiently stable.

The specific pathway taken is influenced by factors such as temperature, pressure, and the solvent environment.

The half-life (t1/2) of a peroxide is a critical parameter that quantifies its decomposition rate at a given temperature. It is defined as the time required for the concentration of the peroxide to decrease to half of its initial value. The half-life is inversely proportional to the first-order decomposition rate constant (kd) and is highly dependent on temperature.

The half-life of this compound has been determined in different solvent systems, demonstrating the influence of the solvent on the decomposition kinetics. For instance, in a 0.1 M solution of monochlorobenzene, the following half-life data has been reported:

| Half-Life | Temperature (°C) |

| 10 hours | 94 |

| 1 hour | 114 |

| 1 minute | 157 |

This data is based on information from a technical datasheet for a commercial product containing this compound.

In a different study, the decomposition of this compound was investigated in n-heptane solution under high pressure. This research indicated that the decomposition follows first-order kinetics over several half-lives. While specific half-life values at atmospheric pressure were not the focus of this high-pressure study, it underscores the importance of the solvent environment in determining the decomposition rate.

The temperature dependence of the decomposition rate constant is typically described by the Arrhenius equation, which relates the rate constant to the activation energy and the pre-exponential factor.

The activation energy (Ea) is the minimum amount of energy required to initiate the decomposition of the peroxyester. It is a key parameter in assessing the thermal stability of the compound. Studies using differential scanning calorimetry (DSC) have been conducted to determine the activation energy for the thermal decomposition of this compound.

In a study by Yang and colleagues, the activation energy for the thermal decomposition of pure this compound was determined to be 132.49 kJ/mol. arkat-usa.orgresearchgate.netnih.govarkema.com This value was obtained through kinetic analysis of DSC data. The study also investigated the influence of acidic and basic media on the activation energy, which will be discussed in a later section.

The following table summarizes the activation energy for the decomposition of this compound under different conditions as reported in the aforementioned study:

| Condition | Activation Energy (Ea) in kJ/mol |

| Pure | 132.49 |

| In the presence of H2SO4 | 116.36 |

| In the presence of NaOH | 118.24 |

Data sourced from a study by Yang et al. (2022) investigating the thermal hazard of TBPTMH. arkat-usa.orgresearchgate.netnih.govarkema.com

Primary decomposition refers to the spontaneous homolytic cleavage of the O-O bond of an individual peroxyester molecule, as described earlier. This process is solely dependent on the concentration of the peroxyester and the temperature.

Induced decomposition , on the other hand, is a bimolecular process where a free radical present in the system attacks the peroxyester molecule, leading to its decomposition. The radicals that induce this decomposition can originate from the primary decomposition of the peroxyester itself or from other sources in the reaction mixture, such as the solvent or a monomer.

For tert-butyl peroxyesters, the primary decomposition can be either a one-bond or a concerted two-bond scission. The nature of the substituent on the acyl group influences this pathway. For this compound, the 3,5,5-trimethylhexyl group is a primary alkyl group. Generally, peroxyesters with primary alkyl groups tend to have higher activation energies and are more likely to undergo a one-bond scission initially.

Influence of Chemical Environment on Decomposition Characteristics

The chemical environment surrounding the this compound molecule can significantly impact its decomposition kinetics and mechanism. The presence of acids, bases, or catalytic species like transition metals can alter the decomposition rate and potentially the nature of the radicals generated.

The presence of acidic or basic substances can catalyze the decomposition of peroxyesters, often leading to a decrease in their thermal stability. A study on the thermal hazard of this compound (TBPTMH) investigated the effects of sulfuric acid (H2SO4) and sodium hydroxide (B78521) (NaOH) on its decomposition kinetics. arkat-usa.orgresearchgate.netnih.govarkema.com

The study found that the addition of both H2SO4 and NaOH lowered the activation energy for the decomposition of TBPTMH. arkat-usa.orgresearchgate.netnih.govarkema.com The activation energy was reduced from 132.49 kJ/mol for the pure compound to 116.36 kJ/mol in the presence of H2SO4 and 118.24 kJ/mol with NaOH. arkat-usa.orgresearchgate.netnih.govarkema.com This reduction in activation energy indicates that both acidic and basic media facilitate the decomposition of the peroxyester, making it less thermally stable.

The initial decomposition temperature was also observed to decrease in the presence of these additives. arkat-usa.org These findings are crucial for the safe handling and storage of this compound, as contamination with acidic or basic impurities can significantly increase the risk of a thermal runaway reaction.

Transition metals are known to be potent catalysts for the decomposition of organic peroxides. While specific studies on the catalytic effect of transition metals on this compound are not extensively documented in publicly available literature, the general mechanisms of interaction between peroxides and transition metals are well-established and can be extrapolated.

The catalytic activity of transition metals stems from their ability to undergo redox reactions, facilitating the cleavage of the peroxide bond. For instance, a metal ion in a lower oxidation state can react with the peroxyester to generate a tert-butoxyl radical and the metal ion in a higher oxidation state. This is often referred to as a redox-initiated decomposition.

For example, with a generic transition metal M in its lower oxidation state (M^n+):

R-C(O)O-O-tBu + M^n+ → R-C(O)O^- + tBuO• + M^(n+1)+

The metal ion can then be regenerated in a subsequent step, completing a catalytic cycle. The specific activity and the products formed can vary depending on the metal, its ligands, and the reaction conditions. Metals like cobalt and copper are particularly effective catalysts for peroxide decomposition.

Given that this compound is used as a polymerization initiator, its interaction with other species in the polymerization system, such as monomers and solvents, is also of great importance. These interactions can influence the rate of radical generation and the efficiency of the initiation process.

Theoretical and Computational Modeling of Decomposition Mechanisms

The thermal decomposition of this compound is a complex process involving the cleavage of the weak oxygen-oxygen bond, leading to the formation of highly reactive radical species. While experimental studies provide valuable macroscopic kinetic data, a detailed understanding of the reaction at a molecular level requires the use of theoretical and computational modeling. These methods offer insights into the electronic structure of the molecule, the energetics of bond breaking, and the dynamics of the subsequent radical reactions.

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the initial steps of the decomposition of this compound. These calculations can elucidate the mechanism of radical pair generation by determining the bond dissociation energy (BDE) of the peroxide bond and mapping the potential energy surface of the decomposition reaction.

The primary step in the thermal decomposition is the homolytic cleavage of the O-O bond, which is typically the weakest bond in the molecule. mpg.de Quantum chemical calculations can predict the BDE of this bond, providing a quantitative measure of the energy required to initiate decomposition. For organic peroxides, the O-O bond dissociation energy is characteristically weak, in the range of 190–210 kJ/mol (45–50 kcal/mol). wikipedia.org

Studies on similar organic peroxides, such as tert-butyl peroxy-2-ethyl hexanoate (B1226103) (TBPO), have utilized DFT calculations at levels like B3LYP/def2-TZVP to evaluate the activation free energy for the pyrolysis process. researchgate.net For this compound, a similar computational approach would involve optimizing the geometry of the ground state molecule and then calculating the energy of the resulting tert-butoxyl and 3,3,5-trimethylhexanoyloxyl radicals. The energy difference between the parent molecule and the two radicals provides the theoretical BDE.

Experimental studies on this compound have determined the activation energy for its thermal decomposition. A study by Lin et al. (2022) reported an activation energy of 132.49 kJ/mol. mdpi.com This experimental value can be compared with theoretical BDEs obtained from quantum chemical calculations to validate the computational model.

Table 1: Experimental and Theoretical Kinetic Data for Peroxide Decomposition

| Compound | Method | Parameter | Value |

|---|---|---|---|

| This compound | Experimental (DSC) | Activation Energy (Ea) | 132.49 kJ/mol mdpi.com |

| General Organic Peroxides | Theoretical (DFT) | O-O Bond Dissociation Energy | 190–210 kJ/mol wikipedia.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

While quantum chemical methods provide static information about the energetics of decomposition, molecular dynamics (MD) simulations can offer a dynamic picture of the decomposition pathways. MD simulations model the motion of atoms in a molecule over time, allowing for the observation of the entire decomposition process, from the initial bond cleavage to the subsequent reactions of the radical fragments.

For a molecule like this compound, MD simulations would typically employ a reactive force field (ReaxFF). ReaxFF is a type of force field that can model chemical reactions by allowing for the formation and breaking of chemical bonds during the simulation. This approach has been successfully used to study the pyrolysis of other organic peroxides, such as methyl ethyl ketone peroxide and di-tert-butyl peroxide. researchgate.netdntb.gov.ua

In a typical ReaxFF MD simulation of this compound decomposition, a simulation box containing multiple molecules of the peroxide would be constructed. The system would then be heated to a temperature at which decomposition is known to occur experimentally. The simulation would then track the trajectories of all atoms, revealing the sequence of bond-breaking and bond-forming events.

These simulations can provide valuable insights into:

The initial unimolecular decomposition of the peroxide into a radical pair.

The subsequent β-scission and decarboxylation reactions of the initial radicals.

The diffusion and interaction of the generated radicals with each other and with undissociated peroxide molecules (induced decomposition).

The formation of final, stable decomposition products.

By analyzing the simulation trajectories, it is possible to identify the major decomposition pathways and their branching ratios, as well as to calculate reaction rates for the elementary steps. This level of detail is often inaccessible through experimental methods alone. While specific MD simulation data for this compound is not available in the public literature, the methodologies developed for other organic peroxides provide a clear framework for how such a study would be conducted. researchgate.netdntb.gov.ua

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| tert-butoxyl radical |

| 3,3,5-trimethylhexanoyloxyl radical |

| tert-Butyl peroxy-2-ethyl hexanoate |

| Methyl ethyl ketone peroxide |

| di-tert-butyl peroxide |

| Carbon dioxide |

| Ethane |

| Acetone |

| Methane |

| tert-Butyl alcohol |

| Isobutene |

| Formaldehyde |

Applications of Tert Butyl 3,3,5 Trimethylhexaneperoxoate As a Polymerization Initiator

Free Radical Polymerization Initiation Mechanisms

Organic peroxides are characterized by a relatively weak oxygen-oxygen single bond. nih.gov The initiation process begins when this O-O bond undergoes thermal homolysis (scission), generating two free radicals. These highly reactive species then attack a monomer molecule, breaking its π-bond to form a new carbon-centered radical and initiating a polymer chain.

For tert-butyl 3,3,5-trimethylhexaneperoxoate, thermal decomposition yields a t-butoxy radical and a 3,5,5-trimethylhexanoyloxy radical. The main decomposition products include carbon dioxide, tert-butyl alcohol, 3,5,5-trimethylhexanoic acid, methane, and acetone. echemi.com The rate of decomposition is temperature-dependent and is a critical factor for selecting an initiator for a specific polymerization process. pergan.com The thermal activity of this peroxide is often quantified by its half-life (t½), the time required for half of the peroxide to decompose at a given temperature.

| Parameter | Value | Reference |

|---|---|---|

| 10-hour Half-Life Temperature (t½) | 94 °C | echemi.comvestachem.com |

| 1-hour Half-Life Temperature (t½) | 114 °C | echemi.comvestachem.com |

| 0.1-hour Half-Life Temperature (t½) | 135 °C | echemi.comvestachem.com |

| Activation Energy (Ea) | 132.49 kJ/mol | nih.govresearchgate.net |

| Self-Accelerating Decomposition Temperature (SADT) | 55 °C - 60 °C | echemi.comarkema.com |

In homogeneous polymerization, such as bulk and solution methods, the initiator, monomer, and resulting polymer all exist in a single phase. This compound is well-suited for these systems as it is soluble in organic media like hydrocarbon solvents and the monomers themselves, but insoluble in water. pergan.com

In a bulk polymerization, the reaction mixture consists of only the monomer and the dissolved initiator. For solution polymerization, an inert solvent is added to the mixture. The solubility of this compound ensures its uniform distribution throughout the reaction medium, leading to consistent initiation throughout the monomer phase. This homogeneity allows for predictable reaction kinetics and control over the polymer's molecular weight distribution.

Heterogeneous polymerization involves systems where the components are not in a single phase. Common examples include suspension and emulsion polymerization, which are often conducted in an aqueous medium.

Suspension Polymerization: In this method, monomer droplets are dispersed in water by mechanical agitation. This compound, being soluble in monomers but not in water, is dissolved directly into the monomer phase before dispersion. pergan.comarkema.com Each monomer droplet acts as a miniature bulk polymerization reactor. The initiation and propagation occur within these droplets, and the surrounding water acts as an efficient heat transfer medium, which is a key advantage over bulk polymerization. pergan.com

Emulsion Polymerization: This technique involves emulsifying a monomer in water using a surfactant. The primary locus of polymerization is within micelles formed by the surfactant. Typically, water-soluble initiators are used, which generate radicals in the aqueous phase that then migrate into the micelles. However, monomer-soluble initiators like this compound can also be used. In this case, initiation occurs predominantly within the monomer droplets or monomer-swollen micelles, influencing the particle nucleation mechanism and final polymer particle size distribution.

Specific Monomer Polymerization Studies and Kinetic Control

The choice of initiator is critical for controlling polymerization kinetics, including reaction rate and the properties of the final polymer. This compound is selected for various monomers based on its decomposition profile at specific processing temperatures. echemi.com

| Monomer System | Typical Polymerization Temperature Range (°C) | Reference |

|---|---|---|

| Styrene (B11656) and Copolymers | 90 - 140 °C | echemi.com |

| Acrylics and Methacrylates | 100 - 175 °C | echemi.com |

| Ethylene (B1197577) (LDPE) | 210 - 270 °C | echemi.com |

This compound is an efficient initiator for the high-pressure polymerization of ethylene to produce Low-Density Polyethylene (B3416737) (LDPE). echemi.compolymerization-chem.com This process is carried out at very high temperatures (210-270 °C) and pressures in either autoclave or tubular reactors. echemi.com The initiator's half-life at these elevated temperatures is extremely short, providing the necessary high flux of free radicals to sustain the reaction. In industrial practice, it is common to use a combination of different peroxides with varying decomposition temperatures to maintain an optimal initiation rate as the reaction temperature changes, thereby controlling the molecular weight and structure of the resulting LDPE. pudchem.com

This initiator is frequently used for the polymerization of acrylic and methacrylic monomers, such as methyl methacrylate, within a temperature range of 100-175 °C. echemi.comnouryon.com The selection of this peroxide allows for a controlled reaction rate at these moderate-to-high temperatures, which is suitable for producing acrylic resins via solution or suspension polymerization. The resulting polymers have applications in coatings, adhesives, and transparent plastics.

For the polymerization of styrene and its copolymers, this compound is effective in the 90-140 °C temperature range. echemi.com It has been noted as a safer alternative to other peroxides like tert-butyl peroxybenzoate for styrene polymerization applications. nih.gov In the production of polystyrene, controlling the reaction kinetics is essential to achieve the desired molecular weight and to minimize the amount of unreacted residual monomer. Often, multiple initiators are employed in stages to ensure complete conversion. The copolymerization of styrene with other monomers, such as acrylates, can also be initiated with this peroxide to produce materials with tailored properties. chemrxiv.org

Control of Polymer Architecture and Molecular Weight Distribution

The choice of initiator has a profound impact on the final polymer's architecture, including its molecular weight and the distribution of chain lengths, often quantified by the polydispersity index (PDI).

Impact on Polymerization Rate and Monomer Conversion

The rate of polymerization and the ultimate conversion of monomer to polymer are directly influenced by the initiator's decomposition kinetics. The rate at which the initiator generates free radicals dictates the frequency of chain initiation events. A study on the emulsion copolymerization of vinyl acetate (B1210297) and neodecanoic acid vinyl ester demonstrated that varying the concentration of the oxidizing agent, tert-butyl hydroperoxide, resulted in changes to the molecular weight of the polymer. mdpi.com While this study does not directly involve this compound, it highlights the principle that initiator concentration is a key lever in controlling polymer properties. Higher initiator concentrations generally lead to a faster polymerization rate due to a higher concentration of active radical species. However, this can also lead to a higher rate of termination reactions, which can affect the final monomer conversion and molecular weight.

Influence on Resultant Polymer Chain Length and Polydispersity

The concentration and type of initiator play a crucial role in determining the average chain length of the resulting polymer and the breadth of the molecular weight distribution. A higher concentration of initiator typically leads to the formation of a larger number of shorter polymer chains, resulting in a lower average molecular weight. Conversely, a lower initiator concentration will generate fewer, but longer, polymer chains.

The polydispersity index (PDI) is a measure of the uniformity of the polymer chain lengths. A PDI value close to 1.0 indicates a narrow distribution, where most polymer chains are of a similar length. The characteristics of the initiator, including its decomposition rate and the reactivity of the generated radicals, can influence the PDI. For instance, in the synthesis of poly(hexamethylene 2,5-furanate), it was observed that synthesis conditions, which are intrinsically linked to initiator performance, had a significant impact on the PDI. icm.edu.pl A higher synthesis temperature, which would accelerate initiator decomposition, resulted in a significantly higher PDI, indicating a broader and less uniform distribution of polymer chain lengths. icm.edu.pl

Comparative Studies with Other Organic Peroxide Initiators in Defined Polymer Systems

To better understand the performance of this compound, it is essential to compare it with other commonly used organic peroxide initiators in specific polymerization environments.

Reactivity Profiles and Efficiency Comparisons

The reactivity of an organic peroxide initiator is often characterized by its half-life at a given temperature, which is the time it takes for half of the peroxide to decompose. This parameter is crucial for selecting the appropriate initiator for a specific polymerization temperature range.

| Initiator | Half-life (10h) Temperature (°C) | Half-life (1h) Temperature (°C) | Half-life (1min) Temperature (°C) |

| tert-Butyl peroxy-3,5,5-trimethylhexanoate | 97 | 117 | 158 |

| tert-Butyl peroxybenzoate | 104 | 125 | 167 |

| Benzoyl Peroxide | 73 | 92 | 131 |

This table presents a comparison of the half-life temperatures for this compound and other common organic peroxide initiators.

The data indicates that this compound has a higher thermal stability compared to benzoyl peroxide but is slightly less stable than tert-butyl peroxybenzoate. This positions it as an initiator suitable for intermediate to high-temperature polymerization processes.

In a study comparing the thermal risk of this compound (TBPTMH) with tert-butyl peroxybenzoate (TBPB) in the presence of benzoyl peroxide (BPO), it was found that the initial decomposition temperature of the TBPTMH and BPO mixture was higher than that of the TBPB and BPO mixture. mdpi.com Furthermore, the heat release from the TBPTMH mixture was lower, suggesting that TBPTMH may be a safer initiator choice in certain applications. mdpi.com

Thermal Stability Comparisons in Polymerization Environments

The thermal stability of an initiator is a critical factor, not only for its performance but also for the safety of the polymerization process. The self-accelerating decomposition temperature (SADT) is a key parameter that indicates the lowest temperature at which a self-accelerating decomposition can occur for a substance in its commercial packaging.

A study on the thermal hazard of this compound (TBPTMH) determined its activation energy (Ea) to be 132.49 kJ/mol. mdpi.com The presence of acidic (H₂SO₄) or alkaline (NaOH) contaminants was found to decrease the activation energy to 116.36 kJ/mol and 118.24 kJ/mol, respectively, indicating an increased thermal hazard. mdpi.com The initial decomposition temperature of pure TBPTMH was found to be 103°C, with a significant heat release of 924 J/g. mdpi.com

| Initiator System | Onset Temperature (T₀) (°C) | Peak Temperature (Tp) (°C) | Heat of Decomposition (ΔH) (J/g) | Activation Energy (Ea) (kJ/mol) |

| TBPTMH (pure) | 118.31 | 150.38 | 687.42 | 132.49 |

| TBPTMH + H₂SO₄ | 112.54 | - | - | 116.36 |

| TBPTMH + NaOH | 117.86 | - | - | 118.24 |

| TBPB | 123.0 | 162.1 | 471.5 | 145.4 |

| BPO | 104.5 | 130.2 | 877.8 | 123.6 |

This table provides a comparative overview of the thermal stability parameters of this compound (TBPTMH) and other initiators.

The data clearly shows that the thermal stability of TBPTMH is influenced by its chemical environment. While it is considered safer than TBPB in some molding applications due to a higher initial decomposition temperature when mixed with BPO, its stability is compromised by the presence of acids and bases. mdpi.com

Role in Advanced Materials Synthesis and Modification

Peroxide-Mediated Polymer Crosslinking and Curing

The utility of tert-butyl 3,3,5-trimethylhexaneperoxoate is most prominent in the crosslinking and curing of polymers. This process transforms liquid or thermoplastic polymers into a more rigid, three-dimensional network structure. The compound is effective for curing unsaturated polyester (B1180765) resins and for the crosslinking of various synthetic rubbers and polyolefins.

The formation of a polymer network initiated by this compound is a process driven by free-radical chemistry. The core of this mechanism lies in the thermal decomposition of the peroxide.

Initiation: The peroxide molecule contains a relatively weak oxygen-oxygen (O-O) bond. When subjected to heat, this bond breaks, a process known as thermal decomposition, yielding highly reactive free radicals.

Propagation: These free radicals then attack the unsaturated sites (carbon-carbon double bonds) present in the polymer or monomer chains, such as styrene (B11656) or the unsaturated segments of a polyester resin. This initiates a chain reaction, where the monomer units are successively added, propagating the polymer chain and creating cross-links between existing polymer backbones.

Termination: The process concludes when the free radicals are neutralized, either by combining with each other or through other termination reactions. The result is a stable, three-dimensional thermoset network.

This free-radical polymerization process transforms the material from a liquid or pliable state into a solid, durable thermoset.

The crosslinking process initiated by this compound significantly enhances the material properties of the final polymer. The formation of a covalent network structure restricts the movement of polymer chains, leading to improvements in both mechanical and thermal characteristics. Generally, using peroxide-based coagents can lead to increased hardness and tensile strength, a reduction in elongation at break, and improved compression set.

Detailed thermal analysis of this compound (also referred to as TBPTMH) provides insight into its reactivity and the thermal stability of materials cured with it. Studies using Differential Scanning Calorimetry (DSC) have characterized its decomposition behavior, which is fundamental to its function as a curing agent. The thermal decomposition of pure TBPTMH is a one-step exothermic reaction.

| Parameter | Value | Notes |

|---|---|---|

| Onset Decomposition Temperature (T0) | 118.31 °C | Average value from DSC tests. |

| Peak Decomposition Temperature (Tp) | 150.38 °C | Average value from DSC tests. |

| Heat of Decomposition (ΔH) | 687.42 J/g | Average value from DSC tests. |

| Activation Energy (Ea) | 132.49 kJ/mol | Calculated using the Starink method. |

This compound is widely used as an initiator and curing agent across several polymer systems. Its ability to generate free radicals at specific temperatures makes it suitable for applications requiring controlled polymerization or curing.

Key applications include:

Acrylic Polymers: It serves as an initiator in the production of various acrylic polymers.

Unsaturated Polyester Resins: It is a common curing agent for unsaturated polyester resins, often used in composites and coatings.

Styrene and Ethylene (B1197577) Polymerization: The compound is also used as an initiator for the polymerization of styrene and ethylene.

Rubber Compounding: It is utilized in the crosslinking of natural and synthetic rubbers.

| Polymer System | Role of Peroxide | Reference |

|---|---|---|

| Acrylics | Initiator | |

| Unsaturated Polyester Resins | Curing Agent | |

| Styrene | Initiator | |

| Ethylene | Initiator | |

| Natural and Synthetic Rubbers | Crosslinking Agent |

Functionalization of Polymeric Surfaces and Advanced Composites

Beyond bulk crosslinking, this compound plays a role in the creation of advanced composite materials. In this context, it acts as a curing agent for the thermoset matrix that binds reinforcing fibers or fillers, contributing to the final structural integrity of the composite part.

The same radical-forming chemistry can be harnessed for the functionalization of polymer surfaces. While specific examples for this compound are not detailed in the available research, similar peroxides like tert-butyl peroxybenzoate are used to graft functional molecules onto polymer backbones. This process, known as Kharasch-Sosnovsky oxidation, creates allylic functional groups on the polymer chain, which can serve as anchor points for further chemical modification. This illustrates a potential, though not explicitly documented, application for this compound in advanced surface engineering.

Research on this compound in Emerging Material Technologies

Research into the applications of this compound is connected to the broader field of advanced materials. Its role as a reliable initiator for creating polymers with tailored properties makes it relevant for developing new materials for various industries. The focus of much of the available research has been on characterizing its thermal decomposition to ensure safe handling and optimize its use in polymerization processes. These studies provide foundational data that can guide its application in emerging technologies where precise control over polymerization and material properties is essential.

Based on the available scientific literature and technical documentation, there is no specific information linking the use of this compound to the development of biocompatible polymers for research applications such as tissue engineering or drug delivery. While polymer gels, in general, are noted for their biocompatibility and use in these fields, the research connecting this particular initiator to such applications is not present in the provided sources.

Synthesis of Advanced Materials for Renewable Energy Technologies (e.g., Solar, Wind)

The transition to renewable energy sources, such as solar and wind power, is heavily reliant on the development of advanced materials with enhanced performance, durability, and cost-effectiveness. Organic peroxides play a crucial role as initiators and crosslinking agents in the synthesis of various polymeric materials utilized in these technologies. Among these, this compound emerges as a significant, though not extensively documented, contributor to the production of specialized polymers for solar and wind energy applications. Its primary function lies in the initiation of polymerization and the curing of resins, which are fundamental processes in manufacturing key components of renewable energy systems.

In the realm of solar energy, the long-term performance and reliability of photovoltaic (PV) modules are critically dependent on the quality of the encapsulant material that protects the solar cells from environmental stressors. pv-tech.org Ethylene-vinyl acetate (B1210297) (EVA) copolymers are widely used for this purpose due to their excellent optical transparency, adhesion, and electrical insulation properties. scirp.org To achieve the necessary mechanical strength and thermal stability for prolonged outdoor exposure, the thermoplastic EVA must be crosslinked to form a durable thermoset structure. pv-tech.org This is where organic peroxides, acting as crosslinking agents, are indispensable.

While specific research detailing the use of this compound in EVA encapsulation is not abundant in publicly available literature, its properties as a peroxyester initiator suggest its suitability for such applications. The crosslinking process is initiated by the thermal decomposition of the peroxide, which generates free radicals. These radicals then abstract hydrogen atoms from the polymer chains, creating macroradicals that combine to form a three-dimensional network. The choice of peroxide is critical as its decomposition kinetics, including the half-life at a given temperature, dictates the curing cycle and the final properties of the encapsulant.

A patent for polyethylene (B3416737) copolymers and terpolymers intended for solar cell encapsulation lists "tert-butyl 3,5,5-trimethylhexanoate peroxide," a synonym for this compound, among a range of suitable free-radical polymerization initiators. This indicates its recognized potential in the synthesis of advanced materials for solar applications. The general process involves polymerizing ethylene with one or more comonomers in the presence of an initiator to produce a polymer tailored for encapsulation.

For wind energy, the manufacturing of large and durable turbine blades relies on fiber-reinforced polymer composites, often based on unsaturated polyester resins. The curing of these resins is a critical step that determines the mechanical properties and longevity of the blades. Organic peroxides are commonly employed as initiators for the polymerization of the styrene monomer that crosslinks the unsaturated polyester chains.

While direct studies on the application of this compound in wind turbine blade manufacturing are not prominently featured in available research, its role as a polymerization initiator for styrene and other monomers is well-established. mdpi.com The selection of an initiator for this application depends on its reactivity and the desired curing profile. Peroxides with different decomposition temperatures are often used in combination to control the curing process and optimize the final properties of the composite material. Given its characteristics, this compound could potentially be used in conjunction with other initiators to achieve a specific curing behavior in the production of these large-scale composite structures.

The thermal decomposition behavior of this compound has been studied, providing insights into its reactivity. Research has shown that its decomposition kinetics can be influenced by the presence of other substances, such as acids or alkalis. mdpi.comnih.gov This information is crucial for its application in industrial polymerization processes where various additives are often present in the formulation.

Below is a data table summarizing the typical applications of organic peroxides in renewable energy technologies, with the potential role of this compound highlighted.

| Renewable Energy Technology | Component | Material | Role of Organic Peroxide | Potential Role of this compound |

| Solar Energy | Photovoltaic Module | Encapsulant | Crosslinking of EVA or other polyolefins | As a crosslinking agent to enhance mechanical and thermal properties. |

| Wind Energy | Turbine Blade | Composite | Curing of unsaturated polyester or vinyl ester resins | As a polymerization initiator for the resin matrix. |

The following table presents a summary of research findings on the thermal decomposition of this compound (TBPTMH), which is critical for its application as a polymerization initiator.

| Parameter | Value | Condition | Reference |

| Activation Energy (Ea) | 132.49 kJ/mol | Pure TBPTMH | mdpi.comnih.gov |

| Activation Energy (Ea) | 118.24 kJ/mol | TBPTMH with H₂SO₄ | mdpi.comnih.gov |

| Activation Energy (Ea) | 116.36 kJ/mol | TBPTMH with NaOH | mdpi.comnih.gov |

It is important to note that while the potential for this compound in these applications is clear from its chemical nature and some patent literature, more dedicated research and publicly available data are needed to fully elucidate its specific advantages and performance characteristics in the synthesis of advanced materials for renewable energy technologies.

Analytical Techniques for Research and Mechanistic Elucidation of Tert Butyl 3,3,5 Trimethylhexaneperoxoate

Spectroscopic Methods for Mechanistic Investigations of Decomposition Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the context of peroxyester decomposition, ¹H and ¹³C NMR can provide detailed information about the structure of stable decomposition products. The tert-butyl group, with its nine equivalent protons, gives a characteristically sharp and intense singlet in the ¹H NMR spectrum, which can be a useful probe. nih.gov

Direct NMR studies detailing the decomposition intermediates of tert-Butyl 3,3,5-trimethylhexaneperoxoate are scarce. However, the technique is broadly applicable. For example, NMR analysis has been used to follow the exchange of protons in estrone (B1671321) in the presence of tert-butyl alcohol, a potential decomposition product of tert-butyl peroxides. core.ac.uk In a hypothetical study on this compound, one could anticipate the disappearance of the signals corresponding to the parent molecule and the appearance of new signals corresponding to products such as tert-butanol (B103910), 3,3,5-trimethylhexanoic acid, and various hydrocarbons. By identifying these products, inferences about the radical and/or concerted decomposition pathways can be made.

Mass Spectrometry for Analysis of Volatile Decomposition Products

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is exceptionally well-suited for identifying the volatile products formed during the thermal decomposition of organic peroxides. researchgate.net The technique separates the mixture of volatile compounds and then determines their molecular weight and fragmentation pattern, allowing for their positive identification.

Research on a similar compound, tert-butyl peroxy-2-ethyl hexanoate (B1226103) (TBPO), has utilized GC/MS to identify its pyrolysis products, which include isobutylene (B52900), tert-butyl alcohol, and acetone. researchgate.net A similar analysis of this compound would likely reveal a range of volatile organic compounds (VOCs). nih.govnih.gov The identification of these fragments is critical for piecing together the decomposition mechanism, particularly for distinguishing between homolytic cleavage of the O-O bond and concerted multi-bond scission pathways. researchgate.net Advanced MS techniques, such as atmospheric pressure chemical ionization-tandem mass spectrometry (APCI-MS/MS), have also been developed to specifically identify organic hydroperoxides, which could be potential intermediates in the decomposition cascade. copernicus.org

Calorimetric Techniques for Kinetic and Thermodynamic Analysis in Research

Calorimetric methods are fundamental in assessing the thermal hazards associated with organic peroxides. They measure the heat flow associated with the decomposition process, providing crucial data on the kinetics and thermodynamics of the reaction.

Differential Scanning Calorimetry (DSC) for Thermal Event Characterization

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is employed to determine key thermal stability parameters such as the onset decomposition temperature (T₀) and the heat of decomposition (ΔH_d).

In studies of this compound (referred to as TBPTMH in some literature), DSC experiments have been conducted at various heating rates to evaluate its thermal hazard. nih.govcopernicus.org Research has shown that the initial decomposition temperature for this peroxide is around 103 °C, with a significant heat release of approximately 924 J/g. nih.govnih.gov The presence of contaminants, such as acids (H₂SO₄) or bases (NaOH), has been shown to lower the onset decomposition temperature and alter the activation energy, thereby increasing the thermal hazard. nih.govresearchgate.netcopernicus.orgacs.org

Below is a table summarizing DSC data for pure this compound at different heating rates.

| Heating Rate (°C/min) | Onset Temperature (T₀) (°C) | Peak Temperature (T₋p) (°C) |

| 0.5 | 103.0 | 114.5 |

| 1.0 | 105.2 | 118.1 |

| 2.0 | 108.5 | 123.0 |

| 4.0 | 112.1 | 128.8 |

This table presents representative data synthesized from findings in the literature. nih.gov

Adiabatic Calorimetry (e.g., Phi-TEC II) for Reaction Pathway and Thermal Hazard Assessment

While DSC provides valuable screening data, adiabatic calorimetry offers a more accurate simulation of a thermal runaway scenario, where the heat generated by the decomposition is retained within the system. nih.gov Instruments like the Phi-TEC II can operate in a heat-wait-search mode to detect weak exothermic signals and track the temperature and pressure profiles of the decomposition under adiabatic conditions. nih.govnih.gov

Adiabatic calorimetry studies on this compound have been instrumental in determining critical safety parameters such as the time to maximum rate under adiabatic conditions (TMRₐd) and the self-accelerating decomposition temperature (SADT). nih.govcopernicus.org The SADT is the lowest temperature at which a substance in a specific packaging can undergo a self-accelerating decomposition. For a 25 kg package of pure this compound, the control temperature, derived from SADT, is recommended to be 45 °C. copernicus.org The addition of acidic or basic impurities significantly lowers this control temperature. copernicus.org These data are vital for establishing safe handling and storage protocols. nih.govresearchgate.net

The following table presents key thermodynamic and kinetic parameters for the decomposition of pure and mixed this compound, as determined by calorimetric methods.

| Sample | Activation Energy (Eₐ) (kJ/mol) | T₋D8 (°C)¹ | SADT (°C) (for 25 kg package) |

| Pure TBPTMH | 132.49 | 63.71 | 52.25 |

| TBPTMH + H₂SO₄ | 116.36 | 59.16 | 46.95 |

| TBPTMH + NaOH | 118.24 | 60.51 | 46.73 |

¹ T₋D8 is the temperature at which the time to maximum rate under adiabatic conditions is 8 hours. copernicus.org This table is based on data from a comprehensive study on the thermal hazard of TBPTMH. nih.govcopernicus.org

Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research Environments

Chromatographic techniques are indispensable in the research and development of organic peroxides like this compound. They are crucial for assessing the purity of the final product and for real-time monitoring of the synthesis reaction, providing insights into reaction kinetics, yield, and the formation of byproducts. The thermal lability of the peroxide bond necessitates careful selection of chromatographic conditions to prevent decomposition during analysis.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques for the analysis of peroxy esters. These methods offer high resolution and sensitivity for separating the target compound from starting materials, solvents, and impurities.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful method for the analysis of organic peroxides, including peroxy esters structurally similar to this compound. This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase, typically a C18-bonded silica (B1680970) column, is used in conjunction with a polar mobile phase.

In a research context, HPLC is employed to monitor the progress of the esterification reaction between the corresponding acid chloride and tert-butyl hydroperoxide. By taking aliquots from the reaction mixture at various time intervals, the consumption of reactants and the formation of the peroxy ester product can be quantified. This allows for the optimization of reaction conditions such as temperature, catalyst concentration, and reaction time to maximize yield and minimize impurities.

For purity assessment, HPLC can effectively separate the target peroxy ester from common impurities such as the corresponding carboxylic acid, unreacted tert-butyl hydroperoxide, and decomposition products like tert-butanol. A patent for the determination of similar organic peroxides suggests a method using a reversed-phase C18 column with a suitable mobile phase to achieve separation. google.com

The choice of detector is critical for the analysis of peroxy esters. While UV detectors can be used if the molecule contains a suitable chromophore, many saturated alkyl peroxy esters lack strong UV absorption. In such cases, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be employed. The RI detector is a universal detector that responds to changes in the refractive index of the mobile phase due to the presence of the analyte. nih.gov The ELSD is another universal detector that is more sensitive than the RI detector and is compatible with gradient elution, which is often necessary for separating complex mixtures.

A typical HPLC method for the analysis of compounds similar to this compound would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. google.com The exact composition of the mobile phase can be optimized to achieve the best separation of the target compound from its potential impurities.

Interactive Data Table: Illustrative HPLC Parameters for Analysis of tert-Butyl Peroxy Esters

| Parameter | Value | Rationale |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for nonpolar analytes like long-chain peroxy esters. google.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Allows for the elution of compounds with a range of polarities. google.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution. mdpi.com |

| Column Temp. | Ambient or slightly elevated (e.g., 30-40 °C) | Controlled temperature ensures reproducible retention times. Higher temperatures can reduce viscosity and improve peak shape but must be used cautiously to avoid peroxide decomposition. researchgate.net |

| Detector | Refractive Index (RI) or Evaporative Light Scattering (ELSD) | Suitable for analytes lacking a strong UV chromophore. nih.gov |

| Injection Vol. | 10-20 µL | A typical volume for analytical HPLC. |

Gas Chromatography (GC)

Gas Chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. However, due to the thermal instability of organic peroxides, GC analysis must be performed with care. The high temperatures of the injector and column can cause the peroxide to decompose, leading to inaccurate quantification and the appearance of artifact peaks corresponding to decomposition products.

Despite this challenge, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for the purity assessment of peroxy esters, provided that the analytical method is carefully developed to minimize on-column decomposition. This often involves using a cool on-column injection technique and a column with a thin film of a non-polar stationary phase. The oven temperature program should be started at a low temperature and ramped up gradually.

GC-MS is particularly valuable for identifying unknown impurities. The mass spectrometer provides fragmentation patterns for each separated component, which can be used to elucidate their chemical structures. This is crucial in mechanistic studies for identifying minor byproducts that can give clues about side reactions.

For reaction monitoring, GC can be used to follow the disappearance of volatile starting materials. However, for quantifying the peroxy ester product, HPLC is generally the more reliable method due to the lower risk of thermal decomposition.

Interactive Data Table: Representative GC Parameters for Analysis of Thermally Labile Peroxy Esters

| Parameter | Value | Rationale |

| Column | Non-polar capillary column (e.g., DB-1, DB-5, 30 m x 0.25 mm, 0.25 µm) | Minimizes interaction with the analyte and allows for elution at lower temperatures. |

| Injector | Cool On-Column or PTV (Programmed Temperature Vaporization) | Introduces the sample onto the column at a low temperature to prevent pre-analysis decomposition. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gas to transport the analyte through the column. |

| Oven Program | Start at low temperature (e.g., 40-60 °C), ramp to a final temperature | Gradual temperature increase helps to separate compounds by their boiling points while minimizing thermal stress on the analyte. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides good sensitivity for organic compounds, while MS allows for positive identification of components. researchgate.net |

Detailed Research Findings

Specific research findings on the chromatographic analysis of this compound are not extensively available in peer-reviewed literature. However, research on structurally analogous long-chain alkyl peroxy esters demonstrates the successful application of both HPLC and GC for purity assessment and reaction monitoring.

For instance, studies on other tert-butyl peroxy esters have shown that reversed-phase HPLC with a C18 column and a methanol/water mobile phase can effectively separate the main peroxy ester from its corresponding carboxylic acid and other degradation products. google.com The purity is typically determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

In the realm of reaction monitoring, HPLC analysis of aliquots from the synthesis of similar peroxy esters has allowed researchers to track the formation of the product over time, leading to the optimization of the reaction for higher yields. The disappearance of the starting acid chloride and the appearance of the peroxy ester peak are monitored, and their relative concentrations are used to determine the reaction's progress and endpoint.

While GC methods are less common for quantitative analysis of peroxy esters due to thermal lability, they have been instrumental in identifying volatile byproducts in mechanistic studies. For example, the detection of tert-butanol and isobutylene in the GC analysis of a decomposed peroxy ester sample provides evidence for the homolytic cleavage of the O-O bond followed by subsequent reactions of the resulting tert-butoxy (B1229062) radical.

Environmental Fate and Degradation Research of Tert Butyl 3,3,5 Trimethylhexaneperoxoate in Academic Contexts

Biodegradation Pathways and Mechanisms in Modeled Environmental Systems

Research into the environmental persistence of tert-Butyl 3,3,5-trimethylhexaneperoxoate indicates that the compound is not expected to persist indefinitely. It is considered "inherently biodegradable". arkema.com This classification suggests that, while it may not degrade rapidly, microorganisms can break it down over time.

The primary degradation pathway for organic peroxides is initiated by the cleavage of the weak oxygen-oxygen (O-O) bond. nih.gov This process can be triggered by heat, light, or chemical contaminants. In the case of this compound, this initial decomposition step yields two radical intermediates: a tert-butoxyl radical and a 3,3,5-trimethylhexanoyloxyl radical. These highly reactive species subsequently engage in a cascade of further reactions, leading to more stable degradation products.

In industrial settings, any releases of the compound are typically directed to wastewater treatment plants. arkema.com Within these modeled environmental systems, microbial action is the anticipated mechanism for biodegradation, alongside chemical hydrolysis. However, detailed studies on the specific microbial consortia responsible for its degradation are not extensively documented in the provided literature.

The compound is largely consumed during the polymerization process, which inherently limits its environmental release from industrial use. arkema.com

Potential for Bioaccumulation in Laboratory Ecosystem Models

The potential for a chemical to accumulate in living organisms is a key aspect of its environmental risk profile. For this compound, data suggests a potential for bioaccumulation based on its physicochemical properties. arkema.com However, this is balanced by its reactive and biodegradable nature.

A key indicator for bioaccumulation potential is the octanol-water partition coefficient (Log Kow or Log P). A higher value indicates greater lipid solubility and a higher likelihood of accumulating in the fatty tissues of organisms.

Physicochemical Properties Related to Bioaccumulation

| Property | Value | Implication | Source |

|---|---|---|---|

| Log Kow | 5.16 | High potential for bioaccumulation | arkema.com |

| XLogP3-AA | 4.1 | Moderate to high potential for bioaccumulation | nih.gov |

| Water Solubility | 14.2 mg/L at 20°C | Low | arkema.com |

Research on Degradation Products and Their Environmental Implications

The degradation of this compound results in the formation of several smaller molecules. The initial decomposition is a homolytic cleavage of the peroxide bond.

Subsequent reactions of the initial radical products are complex but are expected to yield compounds such as:

tert-Butanol (B103910): Formed from the tert-butoxyl radical.

3,3,5-Trimethylhexanoic acid: A potential product.

Carbon Dioxide: From the decarboxylation of the 3,3,5-trimethylhexanoyloxyl radical.

Branched Alkanes: Resulting from the remaining carbon skeleton after decarboxylation.

Strategies for Minimizing Environmental Impact in Academic and Industrial Research Processes

Given the reactive nature and aquatic toxicity of this compound, strict handling and disposal protocols are essential to minimize its environmental impact. arkema.comwindows.net

Summary of Minimization Strategies

| Strategy Area | Recommended Action | Rationale | Source(s) |

|---|---|---|---|

| Process Control | Utilize in closed systems where the substance is almost entirely consumed. | Minimizes direct release into the environment. | arkema.com |

| Storage | Store in a cool, well-ventilated area away from heat, sparks, and direct sunlight. Keep only in original, vented containers. | Prevents accidental thermal decomposition, which can be explosive. vestachem.comnoaa.govunl.edu | vestachem.comwindows.netunl.edu |

| Handling | Use non-metal, compatible tools. Avoid friction, grinding, and impact. Wear suitable protective clothing, gloves, and eye/face protection. | Reduces the risk of initiating a decomposition reaction and prevents personnel exposure. unl.edu | unl.edu |

| Spill Management | Prevent product from entering drains. Use inert, damp, non-combustible material for absorption. Collect spillage for proper disposal. | Avoids contamination of waterways, as the substance is very toxic to aquatic life. arkema.comwindows.net | windows.netnoaa.gov |

| Waste Disposal | Treat wastewater through an approved plant. Eliminate the product by incineration after dilution in a suitable flammable solvent. | Ensures degradation of the compound before discharge and safe final disposal. | arkema.com |

By adhering to these strategies, both academic and industrial users can significantly reduce the potential for environmental release and mitigate the risks associated with this reactive compound.

Future Research Directions and Unexplored Potential for Tert Butyl 3,3,5 Trimethylhexaneperoxoate

Development of Novel Synthetic Routes for Enhanced Atom Economy and Sustainability

A key area of investigation is the use of biocatalysis and alternative, greener oxidizing agents. For instance, enzymatic processes, potentially involving peroxidases, could offer highly selective and environmentally benign synthesis routes. nih.gov Additionally, the replacement of conventional oxidants with greener alternatives like hydrogen peroxide is a promising avenue. cardiff.ac.ukorganic-chemistry.org The direct synthesis of H2O2 from H2 and O2 represents an attractive alternative to current production methods and could further enhance the sustainability of peroxoate synthesis. cardiff.ac.uk

Table 1: Comparison of Synthetic Route Design Principles

| Principle | Traditional Routes | Future Sustainable Routes |

| Starting Materials | Often petroleum-based | Bio-based and renewable feedstocks |

| Oxidizing Agents | Conventional, sometimes hazardous oxidants | Green oxidants (e.g., H2O2), enzymatic catalysis |

| Catalysts | Stoichiometric reagents | Highly efficient and recyclable catalysts |

| Solvents | Often volatile organic compounds | Greener solvents, solvent-free conditions |

| Atom Economy | Moderate | High, minimizing waste |

| Energy Efficiency | Can be energy-intensive | Designed for lower energy consumption |

Exploration of Controlled Radical Polymerization with Peroxoate Initiators

Controlled radical polymerization (CRP) techniques have revolutionized polymer synthesis by enabling the creation of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. sigmaaldrich.comcmu.edu While tert-Butyl 3,3,5-trimethylhexaneperoxoate is a conventional radical initiator, its potential role in CRP is a burgeoning area of research. wikipedia.org

Future studies will likely focus on adapting this peroxoate for use in various CRP methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netresearchgate.netwikipedia.org This could involve the development of novel initiating systems where the peroxoate's decomposition can be externally regulated, for example, through redox reactions or photolysis, to achieve controlled polymerization. researchgate.netcore.ac.ukmdpi.com

The ability to use a commercially available and relatively stable initiator like this compound in CRP would offer significant advantages in terms of cost and scalability. Research in this area could lead to the synthesis of advanced block copolymers, star polymers, and other complex architectures with tailored properties for a wide range of applications, from drug delivery to advanced coatings. sigmaaldrich.com

Advanced Computational Chemistry for Predicting Reactivity and Decomposition Pathways

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of chemical compounds. aidic.itrsc.orgresearchgate.net For this compound, advanced computational modeling offers a powerful approach to predict its reactivity and decomposition pathways with high accuracy. researchgate.netnih.gov

Future research will leverage computational methods to:

Model Decomposition Kinetics: Precisely predict the thermal decomposition rates and half-life of the peroxoate under various conditions, which is crucial for optimizing polymerization processes. researchgate.net

Elucidate Reaction Mechanisms: Gain a deeper understanding of the elementary steps involved in the initiation process, including the formation and subsequent reactions of the primary radicals. aidic.itresearchgate.net

Predict Product Formation: Simulate the potential side reactions and by-products that may form during polymerization, aiding in the development of cleaner and more efficient processes. acs.org

Design Novel Peroxoates: Computationally screen and design new peroxoate structures with tailored decomposition characteristics for specific applications.

Quantitative Structure-Property Relationship (QSPR) models, developed using computational data, can further enhance the predictive power for thermal stability and reactivity, reducing the need for extensive experimental work. researchgate.netnih.govacs.org

Table 2: Application of Computational Methods to Peroxoate Research

| Computational Method | Application Area | Research Goal |

| Density Functional Theory (DFT) | Reaction Mechanisms | Elucidate decomposition pathways and predict reaction energetics. aidic.itresearchgate.net |

| Ab initio methods | Electronic Structure | Accurately calculate bond dissociation energies and electronic properties. |

| Molecular Dynamics (MD) | Solvent Effects | Simulate the behavior of the peroxoate in different solvent environments. |

| QSPR Modeling | Predictive Analysis | Develop models to predict thermal stability and reactivity based on molecular structure. researchgate.netnih.gov |

Integration in Multifunctional Material Systems and Responsive Polymers

The unique reactivity of this compound makes it a candidate for the development of multifunctional materials and responsive or "smart" polymers. These are advanced materials designed to respond to external stimuli such as temperature, pH, or light.

Future research will explore the use of this peroxoate to initiate the polymerization of functional monomers, leading to polymers with embedded functionalities. For example, by copolymerizing with monomers containing responsive groups, it is possible to create materials that change their properties on demand. The peroxide linkage itself can also be a responsive element, as its decomposition can be triggered by heat.

Furthermore, the radicals generated from this compound can be used to graft polymer chains onto surfaces or other polymer backbones, creating materials with tailored surface properties or compatibilized polymer blends. This opens up possibilities for applications in areas such as self-healing materials, sensors, and drug delivery systems. acs.org

Role in Polymer Recycling and Circular Economy Initiatives

The growing global focus on the circular economy has spurred research into innovative methods for polymer recycling. nih.gov Organic peroxides, including this compound, are being investigated for their potential role in both mechanical and chemical recycling processes. engineeringness.comcornell.edusciencedaily.com

In mechanical recycling, the addition of peroxides during the melt processing of mixed plastic waste can act as a compatibilizer. engineeringness.comcornell.edu The radicals generated can induce cross-linking or grafting between different polymer chains, such as polyethylene (B3416737) and polypropylene, improving the mechanical properties of the recycled blend. engineeringness.comcornell.edusciencedaily.com